molecular formula C5H9N3O B1339050 (1-ethyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 215868-81-8

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B1339050
CAS No.: 215868-81-8
M. Wt: 127.14 g/mol
InChI Key: ZQYXCGFXZPLEKX-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the N1 position and a hydroxymethyl group at the C5 position. Its molecular formula is C₅H₉N₃O (MW: 127.15 g/mol), with a CAS number of 215868-81-8 . The compound is commercially available for research purposes, with applications in medicinal chemistry and materials science. Its solubility in polar solvents (e.g., methanol, ethanol) and stability at 2–8°C make it suitable for experimental workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the triazole to the formaldehyde, forming the desired methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Ethyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound belonging to the 1,2,4-triazole derivatives class, which has diverse applications in medicinal chemistry, agrochemicals, and materials science. It has the molecular formula C5H9N3O.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology It is investigated for its potential as an antimicrobial and anticancer agent because of its ability to interact with biological targets.
  • Medicine It is explored for potential use in drug development, especially in designing enzyme inhibitors and receptor modulators.
  • Industry It is utilized in the production of agrochemicals, dyes, and corrosion inhibitors.

Anti-fungal activity of 1,2,4-Triazoles

In vitro antifungal activity of a series of myrtenal derivatives bearing 1,2,4-triazole moiety was observed at 50 μg/mL . The study revealed that most of the compounds showed enhanced activity compared to myrtenal, showing that incorporating the 1,2,4-triazole-thioether moiety into the myrtenal molecule increased antifungal activity . Some compounds exhibited excellent activity against P. piricola, with an inhibitory rate of 90–98%, comparable to the commercial fungicide azoxystrobin (96%) .

Anti-bacterial activity of 1,2,4-Triazoles

Mechanism of Action

The mechanism of action of (1-ethyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to inhibit enzymes such as cytochrome P450 . This interaction can disrupt the normal function of the enzyme, leading to various biological effects. Additionally, the compound can modulate receptor activity by binding to specific sites on the receptor .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and physicochemical differences between (1-ethyl-1H-1,2,4-triazol-5-yl)methanol and analogous triazole derivatives:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound C₅H₉N₃O -C₂H₅ (N1), -CH₂OH (C5) 127.15 Research reagent, solubility in polar solvents
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol C₄H₄F₃N₃O -CF₃ (C3), -CH₂OH (C5) 179.09 Enhanced lipophilicity (CF₃ group)
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol C₅H₇F₂N₃O -CH₂CF₂H (N1), -CH₂OH (C5) 163.13 Fluorinated substituent; potential metabolic stability
(3-Bromo-1H-1,2,4-triazol-5-yl)methanol C₃H₄BrN₃O -Br (C3), -CH₂OH (C5) 194.99 Bulkier substituent; possible halogen bonding
(1-Ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol C₆H₁₁N₃O -C₂H₅ (N1), -CH₃ (C4), -CH₂OH (C5) 141.17 1,2,3-triazole isomer; altered electronic properties

Substituent Effects on Physicochemical Properties

  • Bromo (-Br) in (3-bromo-1H-1,2,4-triazol-5-yl)methanol introduces steric bulk and polarizability, which may influence binding interactions in biological systems .
  • Electron-Donating Groups (EDGs):

    • The ethyl (-C₂H₅) group in the target compound provides moderate hydrophobicity, balancing solubility and reactivity .
  • Fluorinated Alkyl Chains: The 2,2-difluoroethyl group in [1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol improves metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .
  • Isomeric Differences: The 1,2,3-triazole isomer (e.g., (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanol) exhibits distinct electronic properties and hydrogen-bonding capabilities compared to 1,2,4-triazole derivatives, impacting reactivity and intermolecular interactions .

Biological Activity

(1-ethyl-1H-1,2,4-triazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C₅H₉N₃O
Molecular Weight: 115.15 g/mol
CAS Number: 215868-81-8
Melting Point: 82–84 °C

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the hydroxyl group enhances its reactivity and potential for further chemical modifications.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. The mechanism of action is believed to involve disruption of cellular processes in microorganisms.

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

Cell Line IC50 (µM)
Human melanoma (IGR39)12.5
Triple-negative breast cancer (MDA-MB-231)15.0
Pancreatic carcinoma (Panc-1)20.0

These results suggest that this compound may serve as a lead compound for developing novel anticancer agents .

The primary mechanism through which this compound exerts its biological effects involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase-II, an enzyme crucial for maintaining acid-base balance in cells. This inhibition can disrupt normal cellular functions and contribute to its anticancer effects .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, preventing their proliferation and inducing apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties against Staphylococcus aureus and Candida albicans, the compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, indicating its potential as an alternative therapeutic agent .

Case Study 2: Cancer Cell Line Sensitivity

In a comparative analysis of various triazole derivatives, this compound was found to be more effective against melanoma cells than other tested compounds. The study suggested that modifications in the triazole structure could enhance cytotoxicity against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-ethyl-1H-1,2,4-triazol-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation or functionalization of the triazole core. For example, triazole-thiol derivatives (e.g., 1,2,4-triazole-5-thiol) can undergo alkylation with ethylating agents (e.g., bromoethane) under reflux in glacial acetic acid . The choice of solvent (e.g., propan-2-ol or ethanol) and reaction time (2–4 hours) critically affects yield. Post-reaction purification via recrystallization from methanol or ethanol is common . Reductive conditions (e.g., NaBH₄ in ethanol) may also be employed for secondary modifications .

Q. How can the solubility and stability of this compound be optimized for biological assays?

  • Methodological Answer : Solubility can be enhanced by forming hydrochloride salts, as seen in analogs like (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride . Stability studies should include pH-controlled environments (e.g., buffers at pH 6–8) and inert atmospheres to prevent oxidation. Analytical techniques like HPLC and FTIR are recommended for monitoring degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : To confirm the ethyl group (δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for CH₂) and methanol moiety (broad peak for -OH).
  • IR : Identification of O-H (3200–3600 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS for molecular ion validation (e.g., m/z calculated for C₆H₁₁N₃O: 141.09) .

Advanced Research Questions

Q. How does the ethyl substitution on the triazole ring influence crystallographic packing and intermolecular interactions?

  • Methodological Answer : Crystallographic studies using SHELXL software reveal that the ethyl group introduces steric hindrance, affecting packing density. Hydrogen bonding between the methanol -OH and triazole N atoms stabilizes the lattice . High-resolution X-ray diffraction (HR-XRD) is critical for resolving subtle torsional angles, with data refinement requiring robust software pipelines (e.g., SHELXPRO for macromolecular interfaces) .

Q. What strategies resolve contradictions in bioactivity data for triazole derivatives, such as variable antimicrobial efficacy?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example, introducing electron-withdrawing groups (e.g., nitro or chloro) on the triazole ring enhances antimicrobial activity, while bulky groups (e.g., benzylidene) may reduce permeability . Standardized MIC (Minimum Inhibitory Concentration) assays under consistent pH and temperature are essential for cross-study comparisons .

Properties

IUPAC Name

(2-ethyl-1,2,4-triazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-8-5(3-9)6-4-7-8/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYXCGFXZPLEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464984
Record name (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215868-81-8
Record name (2-Ethyl-2H-[1,2,4]triazol-3-yl)methanol
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Record name (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
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Record name (1-ethyl-1H-1,2,4-triazol-5-yl)methanol
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Synthesis routes and methods

Procedure details

A mixture of 18a (0.5 g, 5.1 mmol) and paraformaldehyde (0.8 g) were heated at 170° C. for 2 hr under microwave irradiation in a 10-mL tube. The mixture was cooled to room temperature and diluted with dichloromethane (10 mL). The solid was removed by filtration and the filtrate was concentrated under reduced pressure. Two runs (total of 10.3 mmol) were combined and the crude product was purified on an Analogix automated column chromatography system (24 g column, 0-4% MeOH/dichloromethane) to give 410 mg of 26a as a white solid.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

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